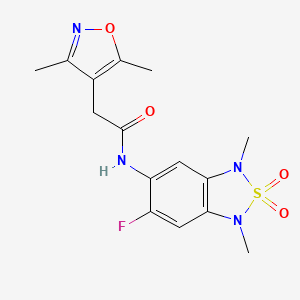

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide

Description

This compound is a heterocyclic acetamide derivative featuring a 1,2-oxazole core substituted with 3,5-dimethyl groups and a benzothiadiazole moiety modified with 6-fluoro and 1,3-dimethyl substituents. The acetamide linker bridges these two heterocyclic systems, creating a structurally complex molecule. Its synthesis likely involves multi-step reactions, including cyclization and coupling steps, as observed in analogous heterocyclic systems . The benzothiadiazole component introduces electron-withdrawing sulfone groups, which may enhance metabolic stability and influence binding interactions in biological systems . The fluorine atom at position 6 of the benzothiadiazole ring could improve bioavailability by modulating lipophilicity and electronic properties . Structural characterization of such compounds typically employs techniques like $^1$H NMR, IR, and mass spectrometry, as described for related heterocyclic acetamides , while X-ray crystallography (using software like SHELXL) may confirm stereochemistry .

Properties

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O4S/c1-8-10(9(2)24-18-8)5-15(21)17-12-7-14-13(6-11(12)16)19(3)25(22,23)20(14)4/h6-7H,5H2,1-4H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJSCEPGCHONBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NC2=CC3=C(C=C2F)N(S(=O)(=O)N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the fluoro-substituted benzo[c][1,2,5]thiadiazole moiety: This step often involves nucleophilic substitution reactions using fluorinated reagents.

Coupling of the isoxazole and benzo[c][1,2,5]thiadiazole fragments: This can be done using amide bond formation reactions, typically employing coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of acetamide derivatives with heterocyclic substituents. Below is a systematic comparison with structurally and functionally related molecules:

Structural Analogues from Patent Literature

The European Patent Application EP3348550A1 (2018) discloses several benzothiazole-based acetamides, such as:

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

Comparison with Oxadiazole Derivatives

The synthesis of (substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate derivatives highlights key differences:

- Heterocyclic Core : The target compound uses a 1,2-oxazole, whereas these analogues employ 1,2,4-oxadiazoles. The latter’s additional nitrogen may enhance hydrogen-bonding capacity .

- Biological Activity : 1,2,4-Oxadiazoles are associated with antimicrobial and anti-inflammatory properties , whereas the benzothiadiazole-oxazole combination in the target compound may prioritize kinase or protease inhibition due to its sulfone groups.

- Synthetic Yield : The target compound’s synthesis may face challenges due to steric hindrance from dimethyl groups, whereas oxadiazole derivatives in were synthesized in "ethical yields" (likely >60%).

Metabolic and Solubility Considerations

- Solubility : The target compound’s sulfone groups may improve aqueous solubility compared to benzothiazole analogues, which rely on trifluoromethyl groups for lipophilicity .

- Metabolic Stability: The fluorine atom and sulfone groups in the target compound could reduce cytochrome P450-mediated oxidation, extending half-life relative to non-fluorinated analogues .

Research Findings and Hypotheses

Activity Predictions : Based on benzothiadiazole-containing drugs (e.g., sulfonamide antibiotics), the target compound may exhibit antimicrobial or diuretic properties. The oxazole moiety could contribute to kinase inhibition, as seen in FDA-approved oxazole-based drugs .

Synthetic Challenges : Steric effects from the 3,5-dimethyl oxazole and 1,3-dimethyl benzothiadiazole may require optimized coupling conditions (e.g., Pd-catalyzed amidation) to avoid low yields .

Biological Activity

The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure includes an oxazole ring and a benzothiadiazole moiety, suggesting diverse biological activities. This article reviews the biological activity of this compound based on current research findings.

Structure and Properties

The molecular formula of the compound is C₁₄H₁₅F₁N₃O₃S, with a molecular weight of approximately 345.38 g/mol. The presence of both oxazole and benzothiadiazole rings in its structure is believed to contribute to its pharmacological properties.

Biological Activity Overview

Preliminary studies indicate that the compound exhibits various biological activities:

- Neuropharmacological Effects : The piperidine component suggests interactions with neurotransmitter systems that may influence mood and cognition.

- Antimicrobial Properties : The oxazole ring is associated with antimicrobial and anti-inflammatory effects. In vitro assays have shown potential activity against several bacterial strains.

Research has indicated that this compound may act as an antagonist or modulator of specific receptors involved in neurotransmission and inflammation. However, the precise receptor targets and mechanisms remain to be fully elucidated through further pharmacological studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the oxazole ring followed by the introduction of the benzothiadiazole moiety through coupling reactions. Detailed synthetic pathways are crucial for understanding how to create derivatives with enhanced biological activity.

Comparative Analysis with Similar Compounds

The following table compares This compound with structurally related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(4-Fluorophenyl)-piperidin-1-one | Structure | Lacks oxazole; primarily studied for analgesic properties. |

| 4-(6-Fluoro-benzothiazol-3-yl)-piperidin | Structure | Benzothiazole instead of benzoxazole; potential anti-cancer activity. |

| 2-Amino-benzothiazole | Structure | Simpler structure; known for antibacterial properties. |

The dual-ring system in This compound offers diverse interaction possibilities not present in simpler analogs.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds similar to This compound :

-

Antitubercular Activity : A study highlighted that derivatives containing benzothiazole exhibited significant antitubercular activity against Mycobacterium tuberculosis, indicating potential applications for treating drug-resistant strains .

These findings suggest that similar compounds may also exhibit potent biological effects.

Compound MIC (μg/mL) Inhibition (%) Compound A 250 98 Compound B 100 99 - Neuropharmacological Studies : Research indicates that compounds with piperidine structures can modulate neurotransmitter systems effectively . This suggests that 2-(3,5-dimethyl-1,2-oxazol-4-y)-N-(6-fluoro... may influence mood and cognitive functions.

Q & A

Basic: How can researchers optimize the synthesis yield of the compound while maintaining purity?

Answer:

Optimization involves:

- Solvent selection : Absolute ethanol or DMF for solubility and reactivity .

- Catalysts : Triethylamine (TEA) or glacial acetic acid to facilitate acetylation/condensation .

- Reaction conditions : Reflux at controlled temperatures (e.g., 80–100°C) for 4–6 hours to drive reactions to completion .

- Purity monitoring : Thin-layer chromatography (TLC) to track progress and nuclear magnetic resonance (NMR) to confirm intermediate formation .

Post-synthesis, recrystallization from ethanol-DMF mixtures improves purity .

Basic: What characterization techniques are essential for confirming the compound’s structure?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR to verify functional groups (e.g., oxazole, benzothiadiazole) and substituent positions .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .

- Infrared (IR) spectroscopy : Identification of carbonyl (C=O) and sulfonamide (S=O) stretches .

- HPLC : Purity validation (>95%) using reverse-phase columns .

Advanced: How can X-ray crystallography resolve the compound’s molecular structure, and what software is recommended?

Answer:

- Single-crystal growth : Use slow evaporation in solvents like DMSO or chloroform to obtain diffraction-quality crystals .

- Data collection : High-resolution X-ray diffraction (e.g., Bruker D8 Venture) at low temperatures (173 K) to minimize thermal motion .

- Refinement : SHELXL (SHELX suite) for small-molecule refinement, with attention to displacement parameters and hydrogen bonding networks .

- Validation : Check R-factors (target <0.05) and data-to-parameter ratios (>10:1) .

Advanced: How can contradictory biological activity data for this compound be resolved across studies?

Answer:

- Orthogonal assays : Validate antimicrobial or anticancer activity using both cell-based (e.g., MTT assay) and enzymatic (e.g., kinase inhibition) methods .

- Statistical modeling : Apply Design of Experiments (DoE) to identify confounding variables (e.g., pH, temperature) .

- Standardize conditions : Use identical cell lines (e.g., HeLa for cytotoxicity) and solvent controls (e.g., DMSO ≤0.1%) .

Basic: What key functional groups influence the compound’s reactivity?

Answer:

- Oxazole ring : Participates in π-π stacking with biological targets; sensitive to electrophilic substitution .

- Benzothiadiazole-dioxo moiety : Enhances electron-withdrawing properties, stabilizing the acetamide linkage .

- Fluorine substituent : Improves metabolic stability and membrane permeability via hydrophobic interactions .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

- Analog synthesis : Modify substituents (e.g., replace 6-fluoro with chloro or methoxy) .

- Biological testing : Screen analogs against target enzymes (e.g., COX-2) or cancer cell lines .

- Data analysis : Use QSAR models to correlate substituent electronic parameters (Hammett σ) with activity .

Example SAR Table (Based on Structural Analogues):

| Compound Modification | Biological Activity | Key Finding |

|---|---|---|

| Replacement of oxazole with thiazole | Antimicrobial (MIC: 8 µg/mL) | Reduced cytotoxicity |

| Addition of 4-methylphenyl | Anticancer (IC₅₀: 12 µM) | Improved selectivity |

Basic: What solvents and catalysts are optimal for the acetylation step in synthesis?

Answer:

- Solvents : Dioxane or ethanol for balanced polarity and low side-product formation .

- Catalysts : TEA (1.4 mL per 10 mmol substrate) to neutralize HCl during chloroacetyl chloride addition .

- Temperature : Maintain 20–25°C to prevent over-acylation .

Advanced: What strategies minimize side reactions during synthesis?

Answer:

- Protecting groups : Temporarily block reactive sites (e.g., benzodioxole) during coupling steps .

- Selective catalysts : Use Pd/C for hydrogenation without reducing oxazole rings .

- In-situ monitoring : Real-time UV-vis spectroscopy to detect intermediates and adjust conditions .

Basic: How to validate the compound’s purity post-synthesis?

Answer:

- Elemental analysis : Match experimental vs. calculated C/H/N/S content (deviation <0.4%) .

- Melting point : Sharp range (e.g., 180–182°C) indicates homogeneity .

- HPLC-DAD : Purity >98% with a single peak at λ = 254 nm .

Advanced: How to integrate computational modeling with experimental data to study the compound’s mechanism?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.